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Compound of Interest

Compound Name: Cinromide

Cat. No.: B7770796 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the

pharmacokinetics of Cinromide, a compound recognized for its selective inhibition of the

neutral amino acid transporter SLC6A19 (B0AT1). This document synthesizes available data

on its absorption, distribution, metabolism, and excretion (ADME), with a focus on preclinical

findings in the rhesus monkey, the primary model for its pharmacokinetic characterization to

date. Detailed experimental protocols, where publicly available, and a visualization of its

mechanism of action are included to support further research and development efforts.

Core Pharmacokinetic Profile of Cinromide
Cinromide is characterized as a medium-extraction ratio drug with a notably short half-life. A

key feature of its metabolism is the formation of an active metabolite, 3-bromocinnamamide,

which exhibits a longer half-life and reaches higher steady-state concentrations than the parent

drug. The incomplete oral bioavailability of Cinromide has been attributed to significant first-

pass metabolism rather than poor absorption[1].

Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters for Cinromide and its

active metabolite, 3-bromocinnamamide, derived from studies in the rhesus monkey. It is

important to note that a comprehensive public record of all pharmacokinetic parameters

(including Cmax, Tmax, AUC, clearance, and volume of distribution) and the detailed
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experimental protocols from the original studies are not fully available in the public domain. The

data presented here are based on the published abstract of the primary study.

Parameter Cinromide

3-
Bromocinnam
amide (Active
Metabolite)

Species Source

Half-life (t½) 0.92 ± 0.23 hr 4.43 ± 0.76 hr Rhesus Monkey [1]

Extraction Ratio Medium Low Rhesus Monkey [1]

Steady-State

Concentration
-

3-6 times that of

Cinromide
Rhesus Monkey [1]

Oral

Bioavailability
Incomplete - Rhesus Monkey [1]

Experimental Protocols
Detailed experimental protocols for the pivotal pharmacokinetic studies of Cinromide in rhesus

monkeys are not extensively detailed in publicly accessible literature. However, based on

standard preclinical pharmacokinetic study designs, the following outlines a general

methodology that would likely have been employed.

General Protocol for Pharmacokinetic Studies in Rhesus
Monkeys
1. Animal Model:

Species: Rhesus monkey (Macaca mulatta).

Health Status: Healthy, adult males are often used.

Housing: Housed in accordance with institutional animal care and use committee (IACUC)

guidelines.

2. Drug Administration:
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Formulation: Cinromide would be formulated in a suitable vehicle for both oral (e.g.,

gavage) and intravenous (e.g., bolus or infusion) administration.

Dosing: A specific dose (e.g., mg/kg) would be administered. For oral bioavailability studies,

both intravenous and oral routes are necessary.

3. Sample Collection:

Matrix: Blood samples are collected, and plasma is separated for analysis.

Time Points: Blood samples are collected at predetermined time points post-dosing to

capture the absorption, distribution, and elimination phases of the drug and its metabolite.

4. Bioanalytical Method:

Technique: A validated high-performance liquid chromatography-tandem mass spectrometry

(HPLC-MS/MS) method would be the standard for quantifying Cinromide and 3-

bromocinnamamide in plasma.

Sample Preparation: Plasma samples would undergo protein precipitation followed by

extraction of the analytes.

Instrumentation: A triple quadrupole mass spectrometer would be used for detection and

quantification.

Mechanism of Action: Allosteric Inhibition of
SLC6A19 (B0AT1)
Cinromide functions as a potent and selective allosteric inhibitor of the solute carrier family 6

member 19 (SLC6A19) transporter, also known as B0AT1. This transporter is responsible for

the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.

The inhibitory action of Cinromide does not involve direct competition with amino acids for the

binding site. Instead, Cinromide binds to an allosteric site on the transporter. This binding

event prevents the necessary conformational change in the transporter that is required to move

the amino acid across the cell membrane, effectively locking the transporter in a state that is

not conducive to transport.
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Visualization of Cinromide's Mechanism of Action
The following diagram illustrates the proposed mechanism of allosteric inhibition of the

SLC6A19 transporter by Cinromide.

Workflow for SLC6A19 Inhibition Assay

Culture cells expressing SLC6A19
(e.g., MDCK-hSLC6A19)

Add varying concentrations of Cinromide

Add labeled neutral amino acid substrate
(e.g., [14C]-Leucine)

Incubate for a defined period

Measure intracellular radioactivity

Calculate IC50 value

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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